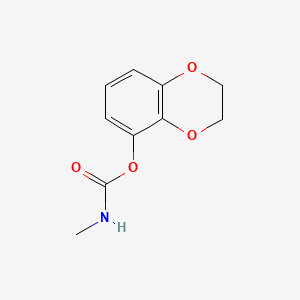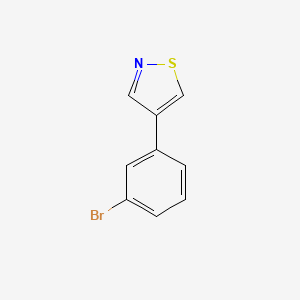
4-(3-Bromophenyl)-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-1,2-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,2-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and distillation to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-(3-Bromophenyl)-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
4-(3-Bromophenyl)-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-1,2-thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of essential enzymes in microbial cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .
相似化合物的比较
Similar Compounds
- 4-(4-Bromophenyl)-1,2-thiazole
- 4-(3-Chlorophenyl)-1,2-thiazole
- 4-(3-Methylphenyl)-1,2-thiazole
Uniqueness
4-(3-Bromophenyl)-1,2-thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, the bromine substituent can enhance the compound’s ability to participate in halogen bonding, which is crucial in drug design and molecular recognition .
属性
分子式 |
C9H6BrNS |
|---|---|
分子量 |
240.12 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H |
InChI 键 |
KREAUUOOTGWVNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CSN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


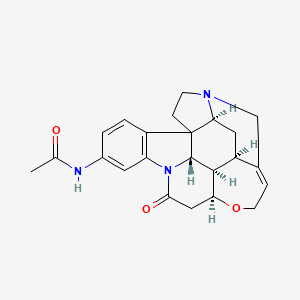
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
![1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]ethan-1-one oxime](/img/structure/B13738413.png)
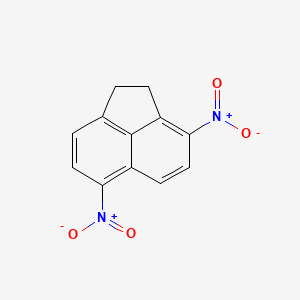
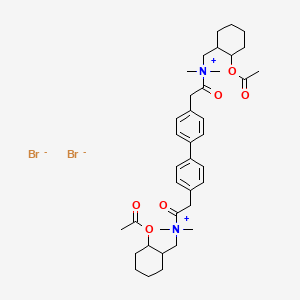
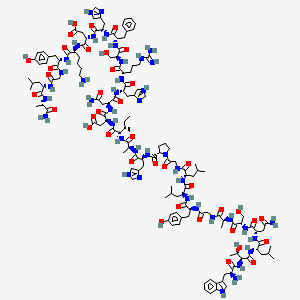
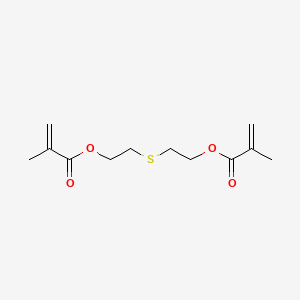
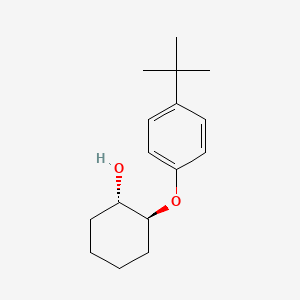
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
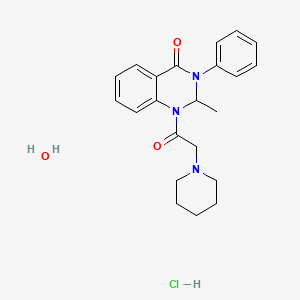
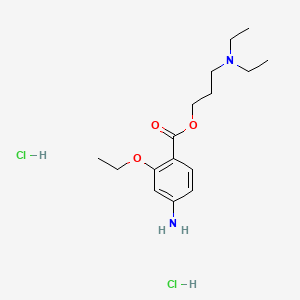
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
